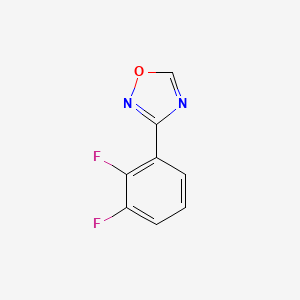![molecular formula C24H24N2O3 B12453927 1,1'-dibenzyl-3'H,5H,5'H,6H,6'H-[3,4'-bipiperidinylidene]-2,2',4-trione](/img/structure/B12453927.png)
1,1'-dibenzyl-3'H,5H,5'H,6H,6'H-[3,4'-bipiperidinylidene]-2,2',4-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Dibenzyl-3’H,5H,5’H,6H,6’H-[3,4’-bipiperidinylidene]-2,2’,4-trione is a complex organic compound characterized by its unique bipiperidinylidene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-dibenzyl-3’H,5H,5’H,6H,6’H-[3,4’-bipiperidinylidene]-2,2’,4-trione typically involves the following steps:
Formation of the Bipiperidinylidene Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the bipiperidinylidene core.
Oxidation: The final step involves the oxidation of the intermediate to form the trione structure. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-Dibenzyl-3’H,5H,5’H,6H,6’H-[3,4’-bipiperidinylidene]-2,2’,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the trione structure, potentially leading to the formation of diols or other reduced forms.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Diols or other reduced derivatives.
Substitution Products: Compounds with substituted benzyl groups.
Applications De Recherche Scientifique
1,1’-Dibenzyl-3’H,5H,5’H,6H,6’H-[3,4’-bipiperidinylidene]-2,2’,4-trione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Research: The compound’s interactions with enzymes and receptors are of interest for understanding biochemical pathways and developing inhibitors or activators.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 1,1’-dibenzyl-3’H,5H,5’H,6H,6’H-[3,4’-bipiperidinylidene]-2,2’,4-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can be influenced by the compound’s ability to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with the target molecules. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
1,1’-Dibenzyl-3’H,5H,5’H,6H,6’H-[3,4’-bipiperidinylidene]-2,2’,4-dione: Similar structure but lacks one oxygen atom.
1,1’-Dibenzyl-3’H,5H,5’H,6H,6’H-[3,4’-bipiperidinylidene]-2,2’,4-tetraone: Contains an additional oxygen atom compared to the trione.
Uniqueness: 1,1’-Dibenzyl-3’H,5H,5’H,6H,6’H-[3,4’-bipiperidinylidene]-2,2’,4-trione is unique due to its specific trione structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions.
Propriétés
Formule moléculaire |
C24H24N2O3 |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
1-benzyl-3-(1-benzyl-2-oxopiperidin-4-ylidene)piperidine-2,4-dione |
InChI |
InChI=1S/C24H24N2O3/c27-21-12-14-26(17-19-9-5-2-6-10-19)24(29)23(21)20-11-13-25(22(28)15-20)16-18-7-3-1-4-8-18/h1-10H,11-17H2 |
Clé InChI |
KSXDVIMGGTUSDV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)CC1=C2C(=O)CCN(C2=O)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-N-[4-[(4-methylsulfanyl-benzylidene)-amino]-phenyl]-acetamide](/img/structure/B12453847.png)
![2-{[1-(2,5-Dimethylphenyl)-3-methoxy-3-oxopropyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B12453855.png)
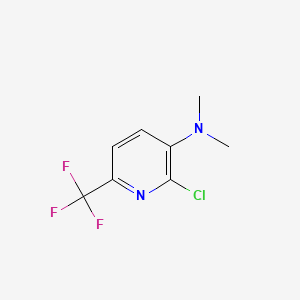
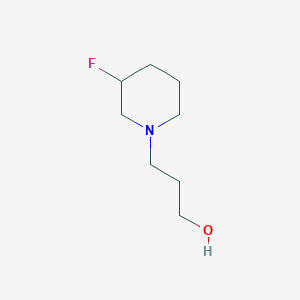
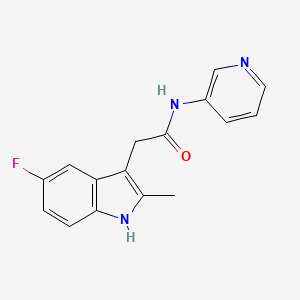
![tert-butyl N-[2-hydroxyimino-2-(3-methoxyphenyl)ethyl]carbamate](/img/structure/B12453881.png)
![2-methyl-5-nitro-N-{(E)-[4-(propan-2-yl)phenyl]methylidene}aniline](/img/structure/B12453887.png)

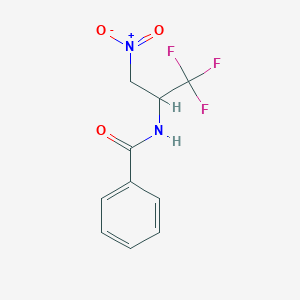
![Bis[2,2,2-trifluoro-1-(piperidin-4-yl)ethyl] oxalate](/img/structure/B12453902.png)
![Methyl 4-{[(3-benzyl-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl)acetyl]amino}benzoate](/img/structure/B12453907.png)
![5-{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12453915.png)

